![molecular formula C23H20ClN3O2 B2391997 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide CAS No. 1030736-60-7](/img/structure/B2391997.png)
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, an indole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which can be synthesized through the Fischer indole synthesis. The methoxyphenyl group can be introduced via electrophilic aromatic substitution. The final step involves coupling the indole derivative with the pyridine-4-carboxamide under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety would yield oxindole derivatives, while substitution of the chloro group could yield a variety of substituted pyridine derivatives.
Scientific Research Applications
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially leading to effects such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide
- 2-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide
- N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide
Uniqueness
The uniqueness of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and methoxyphenyl groups may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2/c1-29-17-8-6-15(7-9-17)19(20-14-26-21-5-3-2-4-18(20)21)13-27-23(28)16-10-11-25-22(24)12-16/h2-12,14,19,26H,13H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULUWTOEBUOYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=NC=C2)Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
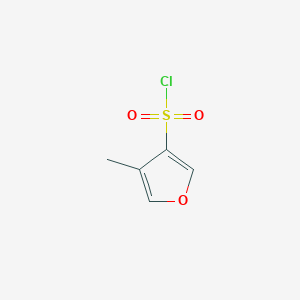
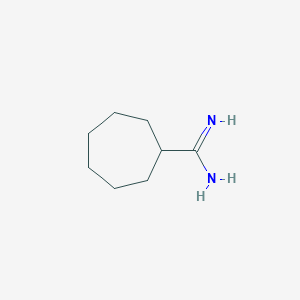
![N-[(2E)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)
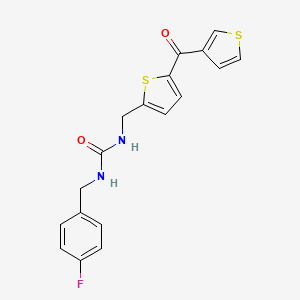
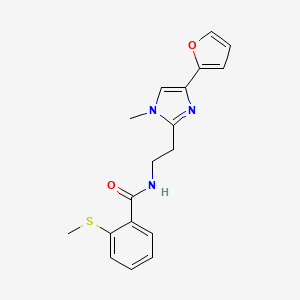
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)
![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)
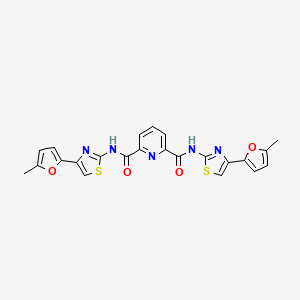
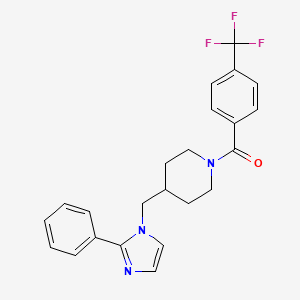
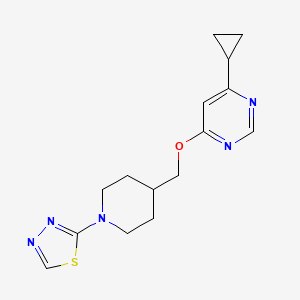
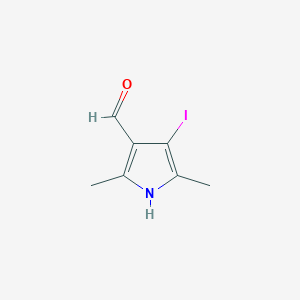
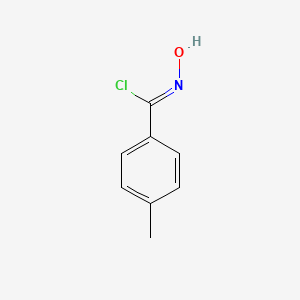

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)
